molecular formula C11H12BrFO3 B13670206 Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate

Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13670206
M. Wt: 291.11 g/mol
InChI Key: QFPYQNYTLHJOFS-UHFFFAOYSA-N
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Description

Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a hydroxypropanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The combination of these substituents with the hydroxypropanoate ester makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5,10,14H,2,6H2,1H3

InChI Key

QFPYQNYTLHJOFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)Br)F)O

Origin of Product

United States

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